molecular formula C10H18ClNO4 B2443791 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride CAS No. 2287263-17-4

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride

Cat. No. B2443791
CAS RN: 2287263-17-4
M. Wt: 251.71
InChI Key: BVCPBVKXTKFMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid hydrochloride, also known as MOBA hydrochloride, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 293.80 g/mol. MOBA hydrochloride is a derivative of the amino acid proline and is used in the synthesis of peptides.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is not fully understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with the acid chloride to form an intermediate that can be used to build the peptide chain.
Biochemical and Physiological Effects
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride does not have any known biochemical or physiological effects on its own. Its effects are only observed when it is used as a building block in peptide synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride in peptide synthesis is that it can introduce a proline residue into the peptide chain. Proline is known to affect the conformation of peptides, which can impact their biological activity. However, the use of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is limited by its cost and availability. It is also important to note that the use of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride in peptide synthesis can be challenging due to its reactivity and the need for precise control of reaction conditions.

Future Directions

There are several future directions for research involving 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride. One area of interest is the development of new methods for the synthesis of peptides using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride as a building block. Another area of interest is the investigation of the biological activity of peptides synthesized using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride. Additionally, research could be conducted to explore the potential therapeutic applications of peptides synthesized using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride.

Synthesis Methods

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is synthesized through a multi-step process starting with the reaction of proline with 4-methoxybutyryl chloride to form the intermediate 4-methoxybutyryl-L-proline. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form the acid chloride, which is then reacted with 1-piperidin-1-ylbutan-1-one to form 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride.

Scientific Research Applications

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is used in scientific research as a building block for the synthesis of peptides. Peptides are short chains of amino acids that have a wide range of biological activities, including acting as hormones, neurotransmitters, and enzymes. 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is used to introduce a proline residue into the peptide chain, which can affect the peptide's conformation and biological activity.

properties

IUPAC Name

4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCPBVKXTKFMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride

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